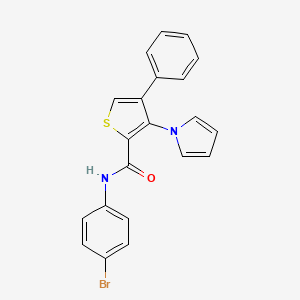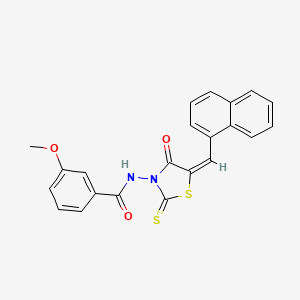![molecular formula C13H16BrNO3 B2788728 8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 708274-37-7](/img/structure/B2788728.png)
8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, is noted for its role as a bifunctional synthetic intermediate. It has been used in synthesizing various organic chemicals including pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis process involves selective deketalization and optimization of reaction conditions, achieving a higher yield compared to previous methods (Zhang Feng-bao, 2006).
Applications in Medicinal Chemistry
- A series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally similar to the queried compound, have been synthesized for potential antihypertensive applications. These compounds have shown varying degrees of effectiveness in rat models and are designed as mixed alpha- and beta-adrenergic receptor blockers (J. Caroon et al., 1981).
Antiviral Applications
- Research on 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, which share a similar scaffold with the queried compound, indicates their potential in inhibiting human coronavirus replication. This highlights the relevance of such compounds in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
Antitubercular Drug Development
- Structural studies on compounds like (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), which are related to the queried compound, have been conducted. These studies are part of the development of promising antitubercular drug candidates, illustrating the compound's potential in treating tuberculosis (A. Richter et al., 2022).
Spiroketal Synthesis and Biological Activity
- Spiroketal structures, including those similar to the queried compound, have been synthesized and investigated for their biological activities. For example, brominated derivatives of 1,6-dioxaspiro[4.5]decane have been characterized and their behavior under different conditions studied, providing insights into the synthesis and applications of such compounds in biological contexts (E. Lawson et al., 1993).
Bioloopricant Development
- Novel compounds derived from 1,4-dioxaspiro structures, akin to the queried compound, have been synthesized and are being considered as potential biolubricant candidates. This underscores the versatility of such compounds in industrial applications (Y. S. Kurniawan et al., 2017).
properties
IUPAC Name |
8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWFQPXVACYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)
![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)
![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)



![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)


![5-Chloro-6-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2788667.png)
![N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788668.png)